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Compound of Interest

Compound Name: 1,2-Bis(4-fluorophenyl)ethyne

Cat. No.: B1312091

CAS Number: 5216-31-9

This technical guide provides a comprehensive overview of 1,2-Bis(4-fluorophenyl)ethyne, a

symmetrically substituted diarylacetylene. The document is intended for researchers, scientists,
and professionals in drug development, offering detailed information on its chemical properties,
synthesis, and potential biological relevance.

Core Compound Properties

1,2-Bis(4-fluorophenyl)ethyne, also known as 4,4'-Difluorodiphenylacetylene, is a solid
organic compound at room temperature.[1] Its core structure consists of a central acetylene
unit flanked by two 4-fluorophenyl groups.
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Property Value Source

CAS Number 5216-31-9 [LI2]031[41[5]116]

Molecular Formula CisHsF2 [1][2][4]

Molecular Weight 214.21 g/mol [2][4]

Physical Form Solid [1]

Room Temperature (Sealed

Storage Temperature [1]
and Dry)

Purity (Typical) >96% [2]
1-fluoro-4-[(4-

IUPAC Name [1]
fluorophenyl)ethynyllbenzene
4,4'-Difluorodiphenylacetylene,

Synonyms 1,1'-ethyne-1,2-diylbis(4- [2][4]
fluorobenzene)
FC1=CC=C(C#CC2=CC=C(F)

SMILES [2]
C=C2)C=C1
HFFUXLCRPYMGFM-

InChl Key [1]
UHFFFAOYSA-N

Computed Physicochemical Properties:
Property Value Source
Topological Polar Surface Area
polod 0 Az [2]
(TPSA)
logP (Octanol-Water Partition
. 3.3646 [2]

Coefficient)

Hydrogen Bond Acceptors 0 [2]

Hydrogen Bond Donors 0 [2]

Rotatable Bonds 0 [2]
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Synthesis and Experimental Protocols

The primary synthetic route to 1,2-Bis(4-fluorophenyl)ethyne and other diarylacetylenes is
the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a
terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(l) co-
catalyst, and a base. For the synthesis of symmetrical diarylacetylenes like 1,2-bis(4-
fluorophenyl)ethyne, a common approach is the homocoupling of a terminal arylacetylene or
a one-pot reaction using a protected acetylene source.

General Sonogashira Homocoupling Protocol

A plausible method for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne is the palladium-
catalyzed homocoupling of 1-ethynyl-4-fluorobenzene.

Reactants:

1-Ethynyl-4-fluorobenzene

Palladium catalyst (e.g., Pd(PPhs)s, PdCIl2(PPhs)2)

Copper(l) salt (e.g., Cul)

Base (e.g., triethylamine, diisopropylamine)

Solvent (e.g., THF, toluene)

Experimental Procedure:

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the solvent,
base, palladium catalyst, and copper(l) salt.

 Stir the mixture until all components are dissolved.
e Add 1-ethynyl-4-fluorobenzene to the reaction mixture.

e The reaction is typically stirred at room temperature or gently heated until the starting
material is consumed, as monitored by thin-layer chromatography (TLC) or gas
chromatography (GC).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1312091?utm_src=pdf-body
https://www.benchchem.com/product/b1312091?utm_src=pdf-body
https://www.benchchem.com/product/b1312091?utm_src=pdf-body
https://www.benchchem.com/product/b1312091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Upon completion, the reaction mixture is worked up by filtering off the catalyst and
evaporating the solvent.

e The crude product is then purified, typically by column chromatography on silica gel or
recrystallization, to yield pure 1,2-Bis(4-fluorophenyl)ethyne.

Below is a general workflow for the synthesis of diarylacetylenes via Sonogashira coupling.

aaaaaaa

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne via
Sonogashira homocoupling.

Spectroscopic Characterization

While specific spectra for 1,2-Bis(4-fluorophenyl)ethyne are not readily available in the public
domain, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data
upon request.[3] The expected spectroscopic features can be predicted based on the
molecule's structure.

e 1H NMR: A complex multiplet in the aromatic region (approx. 7.0-7.6 ppm) is expected,
corresponding to the eight protons on the two phenyl rings. Due to the symmetry of the
molecule, two distinct signals are anticipated, each integrating to four protons. These signals
will likely appear as overlapping multiplets due to proton-proton and proton-fluorine coupling.

e 13C NMR: The spectrum should display signals for the quaternary acetylenic carbons and the
aromatic carbons. The carbon atoms directly bonded to fluorine will show a large one-bond
C-F coupling constant.

e 19F NMR: A single signal is expected for the two equivalent fluorine atoms.
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» IR Spectroscopy: Characteristic peaks would include C=C stretching for the alkyne and C-F
stretching for the fluorinated phenyl groups.

Biological and Pharmacological Context

Direct biological studies on 1,2-Bis(4-fluorophenyl)ethyne are limited in publicly accessible
literature. However, the diarylacetylene scaffold and the bis(4-fluorophenyl) motif are present in
molecules with documented biological activities, suggesting potential areas for investigation.

Diarylacetylenes in Drug Discovery

Diarylacetylene derivatives have been explored for various therapeutic applications. Some
have shown promise as:

» Antiproliferative agents: Certain synthetic diarylacetylenes have demonstrated potent activity
against cancer cell lines.[7]

e Hypoxia-Inducible Factor-1 (HIF-1) inhibitors: Some diarylacetylene compounds have been
identified as inhibitors of the HIF-1 pathway, which is a key target in cancer therapy.[7]

e Tubulin polymerization inhibitors: The vicinal diaryl scaffold is a feature of some compounds
that inhibit tubulin polymerization, a mechanism relevant to cancer treatment.[8][9]

 Antiviral agents: Diaryl-containing heterocyclic compounds have been investigated for their
antiviral properties, including against the dengue virus.[10]

The Bis(4-fluorophenyl) Moiety in Pharmacology

The bis(4-fluorophenyl) group is a known pharmacophore in several biologically active
compounds. For instance, molecules containing this moiety have been synthesized and
evaluated as:

o Dopamine Transporter (DAT) Inhibitors: The bis(4-fluorophenyl)methylsulfinyl group is found
in compounds designed as atypical dopamine transporter inhibitors, which have therapeutic
potential in treating psychostimulant use disorders.[11]

e SLACK Potassium Channel Inhibitors: The 4-fluorophenyl group has been incorporated into
inhibitors of SLACK potassium channels, which are targets for treating certain forms of
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epilepsy.[12]

The potential biological activities of 1,2-Bis(4-fluorophenyl)ethyne could be explored in these
or related pathways. The logical relationship for investigating the biological potential of this
compound is outlined below.

1,2-Bis(4-fluorophenyl)ethyne

ﬁctural Fe}bs

Diarylacetylene Core Bis(4-fluorophenyl) Moiety
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Click to download full resolution via product page

Caption: Logical workflow for investigating the potential biological activities of 1,2-Bis(4-
fluorophenyl)ethyne based on its structural components.

Conclusion

1,2-Bis(4-fluorophenyl)ethyne is a well-defined chemical entity with established synthetic
accessibility, primarily through Sonogashira coupling reactions. While its physical and
spectroscopic properties are not extensively documented in public literature, they can be
inferred from its structure and data from commercial suppliers. The compound's structural
motifs—the diarylacetylene core and the bis(4-fluorophenyl) groups—are associated with a
range of biological activities, suggesting that 1,2-Bis(4-fluorophenyl)ethyne could be a
valuable molecule for screening in drug discovery programs, particularly in oncology and
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neuroscience. Further detailed characterization and biological evaluation are warranted to fully
elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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